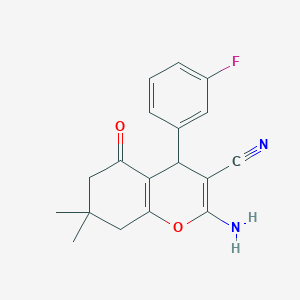

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may also interact with a variety of targets.

Mode of Action

Indole derivatives are known to bind to their targets and induce a variety of biological responses .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may therefore influence similar pathways.

Pharmacokinetics

Amino acid derivatives like this compound have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage . These properties suggest that the compound may have good bioavailability.

Actividad Biológica

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H22FNO4, and it has a molecular weight of approximately 359.4 g/mol. The synthesis typically involves multi-step organic reactions, including the reaction of 4-fluorobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione and ethyl cyanoacetate . The detailed crystallographic data reveal that the compound adopts specific conformations that may influence its biological activity .

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In one study, certain derivatives demonstrated IC50 values in the low micromolar range against cancer cells such as Jurkat and HT29 . The presence of the fluorophenyl group is believed to enhance the binding affinity to specific receptors involved in tumor growth regulation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases . The mechanism of action appears to involve modulation of signaling pathways related to inflammation.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Related chromene derivatives have been reported to possess antibacterial and antifungal properties. These activities are thought to arise from their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within pathogens .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The fluorine atom in the phenyl ring may enhance lipophilicity and receptor binding affinity .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

| Study | Findings |

|---|---|

| Kemnitzer et al. (2007) | Identified anticancer properties in chromene derivatives with similar structures. |

| Abd-El-Aziz et al. (2004) | Reported significant cytotoxicity against various cancer cell lines for related compounds. |

| Brühlmann et al. (2001) | Suggested potential applications in treating neurodegenerative diseases due to structural similarities with known therapeutic agents. |

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound belongs to a class of organic compounds known as chromenes, which have demonstrated promising anticancer properties. Studies have shown that derivatives of 4H-chromenes exhibit cytotoxic effects against a range of cancer cell lines. For instance:

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis (programmed cell death) in cancer cells. This is facilitated through the modulation of various signaling pathways involved in cell survival and proliferation .

- Case Studies : Research has indicated that 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can inhibit the growth of breast and lung cancer cell lines effectively. In one study, the compound exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells .

Neuroprotective Properties

Apart from its anticancer potential, this compound has been investigated for its neuroprotective effects. The structural features of 4H-chromenes suggest they may interact beneficially with neurotransmitter systems.

- Alzheimer's Disease : Preliminary studies indicate that compounds similar to this compound may inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. By inhibiting AChE, these compounds could enhance cholinergic neurotransmission and potentially ameliorate cognitive deficits .

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 3-fluorobenzaldehyde with malononitrile and dimedone under reflux conditions. The resulting product's structure has been characterized using techniques such as X-ray crystallography.

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Fluorobenzaldehyde + Malononitrile + Dimedone | Reflux in ethanol for 2–3 hours | This compound |

Conclusion and Future Directions

The applications of this compound are promising in both oncology and neurology. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced bioactivity.

- Clinical Trials : To evaluate its effectiveness in human subjects for cancer treatment and neuroprotection.

Propiedades

IUPAC Name |

2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRABLBFAMVGBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.